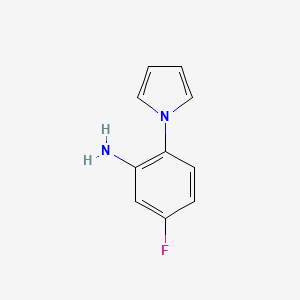

5-Fluoro-2-(1H-pyrrol-1-yl)aniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-fluoro-2-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNORHSABZYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS No. 896429-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced pharmaceutical compounds. Its structure, combining a fluoroaniline (B8554772) moiety with a pyrrole (B145914) ring, makes it a valuable intermediate in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of a key Epidermal Growth Factor Receptor (EGFR) inhibitor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 896429-57-5 | [1] |

| Molecular Formula | C₁₀H₉FN₂ | [1] |

| Molecular Weight | 176.19 g/mol | [1] |

| Appearance | Brown to dark brown solid | |

| Purity (LCMS) | ≥ 95.92% | |

| IUPAC Name | 5-fluoro-2-(1H-pyrrol-1-yl)benzenamine | |

| Canonical SMILES | C1=CC(=C(C=C1F)N)N2C=CC=C2 | |

| InChI Key | GGKNORHSABZYSG-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is a multi-step process. The following experimental protocol is a detailed methodology for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol involves a two-step process starting from 1-bromo-4-fluoro-2-nitrobenzene (B1271562). The first step is a Suzuki coupling reaction to introduce the pyrrole moiety, followed by a reduction of the nitro group to yield the final aniline (B41778) product.

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole

-

Materials:

-

1-Bromo-4-fluoro-2-nitrobenzene

-

1H-Pyrrole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a reaction vessel, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 1H-pyrrole (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water to the mixture.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask, suspend 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol and dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

-

The product can be further purified by column chromatography if necessary.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Drug Development: Synthesis of Rociletinib (B611991) (CO-1686)

This compound is a crucial intermediate in the synthesis of Rociletinib (CO-1686), a third-generation irreversible EGFR inhibitor.[2] Rociletinib is designed to target the T790M mutation in EGFR, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3][4]

Role in Rociletinib Synthesis

In the synthesis of rociletinib, this compound undergoes a condensation reaction with a pyrimidine (B1678525) derivative, followed by further modifications to yield the final drug substance. The aniline nitrogen of the intermediate acts as a nucleophile, attacking an electrophilic site on the pyrimidine ring to form a key C-N bond.

EGFR Signaling Pathway and Rociletinib's Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.

Rociletinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, including the resistant T790M mutant form. This irreversible binding blocks the downstream signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.

EGFR Signaling Pathway Diagram

Caption: Simplified EGFR signaling pathway and the inhibitory action of Rociletinib.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a key building block with significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Its role as a crucial intermediate in the synthesis of the EGFR inhibitor rociletinib highlights its importance in the ongoing efforts to combat drug resistance in cancer treatment. This guide provides researchers and drug development professionals with essential technical information to facilitate its use in their research and development endeavors.

References

- 1. This compound | 896429-57-5 [chemicalbook.com]

- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer [en-cancer.fr]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document collates available data on its chemical and physical properties, and outlines a plausible synthetic pathway. Spectroscopic data, essential for its characterization, are summarized and interpreted. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 896429-57-5, is a fluorinated aromatic amine containing a pyrrole (B145914) moiety. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The pyrrole ring is a common scaffold in many biologically active compounds. Consequently, this aniline (B41778) derivative serves as a crucial building block in the development of novel therapeutics.

Molecular Structure and Properties

The molecular structure of this compound consists of a fluorine atom at the 5-position and a 1H-pyrrol-1-yl group at the 2-position of an aniline ring.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| Chemical Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Appearance | Brown to dark brown solid |

| Purity (LCMS) | 95.92% |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) |

Synthesis

General Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

A general procedure for the synthesis of N-aryl pyrroles from anilines is as follows:

-

Reaction Setup: To a solution of the aniline (in this case, 4-fluoro-2-aminophenylamine) in a suitable solvent (e.g., glacial acetic acid, ethanol, or a buffered aqueous solution), add 2,5-dimethoxytetrahydrofuran.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl pyrrole.

Logical Flow of a Plausible Synthesis:

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The described synthesis employs the robust and well-established Clauson-Kaas pyrrole (B145914) synthesis as the key transformation. This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted aniline (B41778) derivative incorporating a pyrrole moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making this compound an attractive building block for drug discovery programs. This guide outlines a practical and efficient multi-step synthesis of this compound, commencing from commercially available starting materials. The core of this synthetic strategy is the Clauson-Kaas reaction, a classic and reliable method for the formation of N-substituted pyrroles.

Overall Synthesis Pathway

The synthesis of this compound can be achieved in a two-stage process. The first stage involves the preparation of the key intermediate, 4-Fluoro-1,2-phenylenediamine, from 4-fluoroaniline (B128567). The second stage is the construction of the pyrrole ring onto the diamine via the Clauson-Kaas reaction.

Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

Step 1.1: Synthesis of N-(4-fluorophenyl)acetamide

-

Methodology: In a 2000 mL reaction flask equipped with a mechanical stirrer and placed in a low-temperature bath, 600 mL of acetic anhydride and 200 mL of glacial acetic acid are combined. The solution is cooled to below 0°C. A mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid is added gradually, leading to the formation of a light yellow solid. The reaction is stirred for 30 minutes, and completion is monitored by Thin Layer Chromatography (TLC).

Step 1.2: Synthesis of 4-Fluoro-2-nitroaniline

-

Methodology: While maintaining the temperature of the previous reaction mixture between 0-5°C, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise. The reaction is monitored by TLC for completion, which typically occurs within 30 minutes. To the resulting mixture, 1500 mL of a 9 mol/L hydrochloric acid solution is added, and the mixture is heated to reflux for 30 minutes. The reaction solution is then poured into 2000 mL of ice water, causing a large amount of solid to precipitate. The solid is collected by filtration, and the filter cake is washed with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL). The product is dried to yield 4-fluoro-2-nitroaniline as an orange solid.[1]

Step 1.3: Synthesis of 4-Fluoro-1,2-phenylenediamine

-

Methodology: To a 2000 mL reaction vessel, 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel are added. The vessel is purged with hydrogen gas, and the reaction is carried out at room temperature under a pressure of 1.0 MPa for 8 hours. After the reaction is complete, the mixture is cooled and filtered to remove the Raney nickel catalyst. The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine as a gray-white solid.[1]

Stage 2: Clauson-Kaas Pyrrole Synthesis of this compound

-

Methodology: In a round-bottom flask equipped with a reflux condenser, 4-fluoro-1,2-phenylenediamine (1 equivalent) is dissolved in glacial acetic acid. 2,5-Dimethoxytetrahydrofuran (1 to 1.3 equivalents) is then added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.[2][3]

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) |

| 1.2 | 4-Fluoro-2-nitroaniline | N-(4-fluorophenyl)acetamide | Nitric Acid, Sulfuric Acid, Hydrochloric Acid | 89.6% | 95-97 |

| 1.3 | 4-Fluoro-1,2-phenylenediamine | 4-Fluoro-2-nitroaniline | Raney Nickel, H₂ | 91.3% | 97-98 |

| 2 | This compound | 4-Fluoro-1,2-phenylenediamine | 2,5-Dimethoxytetrahydrofuran, Acetic Acid | Representative yields for similar reactions are in the range of 60-80% | Not available |

Characterization Data for this compound

-

Molecular Formula: C₁₀H₉FN₂

-

Molecular Weight: 176.19 g/mol

-

Appearance: Brown to dark brown solid.[4]

-

¹H NMR Spectroscopy (Predicted): The spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, with coupling patterns influenced by the fluorine and amine substituents. Additionally, two distinct signals corresponding to the α- and β-protons of the pyrrole ring are anticipated.

-

¹³C NMR Spectroscopy (Predicted): The spectrum should display ten distinct carbon signals. The carbons of the fluorophenyl ring will exhibit C-F coupling. The pyrrole ring will show two signals for the α- and β-carbons.

-

Mass Spectrometry (LCMS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 177.1.[4]

Experimental Workflow Diagram

Conclusion

This technical guide has detailed a reliable and scalable synthetic route to this compound. The protocols provided are based on established chemical transformations and offer a clear pathway for the preparation of this valuable building block. The inclusion of quantitative data and workflow diagrams aims to assist researchers in the successful implementation of this synthesis in their laboratories for applications in drug discovery and development.

References

Spectroscopic Data for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-Fluoro-2-(1H-pyrrol-1-yl)aniline. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally related compounds, namely 2-(1H-pyrrol-1-yl)aniline and 4-fluoroaniline. This guide also presents a representative experimental protocol for the synthesis of N-arylpyrroles, which can be adapted for the preparation of the title compound.

Predicted Spectroscopic Data

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the known chemical shifts of 2-(1H-pyrrol-1-yl)aniline and the substituent effects of the fluorine atom on the aniline (B41778) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 1H | Aniline H-3 |

| ~ 6.8 - 6.9 | m | 1H | Aniline H-4 |

| ~ 6.6 - 6.7 | m | 1H | Aniline H-6 |

| ~ 6.9 | t | 2H | Pyrrole (B145914) H-α |

| ~ 6.2 | t | 2H | Pyrrole H-β |

| ~ 4.0 - 5.0 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 (d, ¹JCF ≈ 240 Hz) | Aniline C-5 |

| ~ 140 (d, ³JCF ≈ 8 Hz) | Aniline C-2 |

| ~ 130 (d, ⁴JCF ≈ 3 Hz) | Aniline C-1 |

| ~ 122 | Pyrrole C-α |

| ~ 118 (d, ²JCF ≈ 22 Hz) | Aniline C-4 |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Aniline C-6 |

| ~ 112 (d, ³JCF ≈ 7 Hz) | Aniline C-3 |

| ~ 110 | Pyrrole C-β |

Note: 'd' denotes a doublet, and 't' denotes a triplet. The values for coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3150 - 3100 | Medium | C-H stretch (aromatic/pyrrole) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1520 - 1470 | Strong | C=C stretch (aromatic) |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| 1250 - 1150 | Strong | C-F stretch (aryl fluoride) |

| 750 - 700 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉FN₂), the following is expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176 | Molecular ion (M⁺) |

| 159 | [M - NH₃]⁺ |

| 149 | [M - HCN]⁺ |

| 122 | [M - C₄H₄N]⁺ (loss of pyrrole) |

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

This procedure involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Materials:

-

2-Amino-4-fluoroaniline

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-fluoroaniline (1.0 eq) in a minimal amount of ethanol.

-

Add glacial acetic acid (as a catalyst, ~10 mol%).

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram.

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in various synthetic pathways. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust chemical processes. This document outlines theoretical considerations, experimental protocols for determining solubility and stability, and potential degradation pathways.

Core Concepts: Solubility and Stability

Solubility is a critical parameter that dictates the suitability of a solvent for a reaction, purification, and formulation. The solubility of this compound is influenced by the interplay of its functional groups: the polar amino group, the aromatic aniline (B41778) ring, the heterocyclic pyrrole (B145914) moiety, and the electronegative fluorine atom. While the "like dissolves like" principle provides a general guideline, empirical determination is necessary for quantitative assessment. Generally, aniline is soluble in many organic solvents[1]. The presence of the fluorine substituent can modulate properties like lipophilicity and metabolic stability[2].

Stability refers to the ability of a substance to resist chemical change or degradation under various environmental conditions. For this compound, potential degradation pathways may involve oxidation of the electron-rich pyrrole and aniline rings, and polymerization, which is a common degradation route for pyrrole derivatives, often indicated by discoloration[3]. Stability studies, particularly forced degradation, are essential to identify potential degradants and establish appropriate storage and handling conditions[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 896429-57-5 | [4][5][6] |

| Molecular Formula | C₁₀H₉FN₂ | [4] |

| Molecular Weight | 176.19 g/mol | [4] |

| Appearance | Brown to dark brown solid | [4] |

| LogP (calculated) | 2.25 | [6] |

Solubility Profile

Table of Predicted Solubilities:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic aniline and pyrrole rings limit aqueous solubility, though the amino group can participate in hydrogen bonding. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the amino group. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent that can interact via dipole-dipole interactions. |

| Acetonitrile (B52724) | Soluble | A common polar aprotic solvent in chromatography. |

| Dichloromethane | Soluble | A non-polar solvent that can dissolve the aromatic and heterocyclic rings. |

| Ethyl Acetate | Soluble | A moderately polar solvent suitable for extraction. |

| Hexane | Sparingly Soluble | The overall polarity of the molecule may limit solubility in highly non-polar solvents. |

Stability Profile and Potential Degradation Pathways

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. The following table summarizes the expected stability of this compound under various stress conditions.

Table of Predicted Stability:

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate Degradation | Potential for hydrolysis or polymerization catalyzed by acid. |

| Basic (e.g., 0.1 M NaOH) | Moderate Degradation | Base-catalyzed oxidation or polymerization. |

| Oxidative (e.g., 3% H₂O₂) | High Degradation | Oxidation of the aniline and pyrrole rings, leading to colored oligomers and polymers[3]. |

| Thermal (e.g., 60°C) | Stable to Moderate Degradation | Depends on the duration of exposure; may accelerate oxidation. |

| Photolytic (e.g., UV/Vis light) | Moderate to High Degradation | Light can catalyze the degradation of pyrrole derivatives[3]. |

A potential degradation pathway for this compound, particularly under oxidative stress, involves the formation of colored polymeric species.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Study (Forced Degradation)

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV or photodiode array (PDA) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at a specified temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector is useful for assessing peak purity.

-

Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided theoretical background and detailed experimental protocols empower researchers to determine these critical parameters. A thorough characterization of solubility and stability is paramount for the successful application of this compound in research and development.

References

Pyrrole Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products, including porphyrins (found in heme and vitamin B12), bile pigments, and various alkaloids.[3][4] The synthetic versatility of the pyrrole nucleus and its ability to interact with diverse biological targets have made it a focal point in drug discovery.[5][6] Pyrrole-containing compounds have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs like atorvastatin (B1662188) (a cholesterol-lowering agent), sunitinib (B231) (an anticancer drug), and ketorolac (B1673617) (an anti-inflammatory agent).[7] This technical guide provides an in-depth exploration of the significant biological activities of pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the field of drug development.

Anticancer and Antiproliferative Activities

Pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[8][9] Marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscore the clinical potential of this scaffold in oncology.[10]

Mechanisms of Action

The anticancer effects of pyrrole derivatives are often attributed to their ability to target key cellular processes involved in cancer progression:

-

Kinase Inhibition: Many pyrrole-based compounds are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[8][11]

-

Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton, thereby arresting the cell cycle.[12]

-

Induction of Apoptosis: Pyrrole compounds can trigger programmed cell death (apoptosis) in malignant cells by modulating various signaling pathways.[8][11]

-

Hedgehog Signaling Pathway Inhibition: Novel pyrrole derivatives have been shown to suppress the Hedgehog signaling pathway, which is implicated in the growth of certain cancers like medulloblastoma.[12]

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The following tables summarize the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Pyrrole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,3-diaryl-pyrrole (Compound 3o ) | - | BChE Inhibition (IC₅₀) | 1.71 ± 0.087 µM | [13] |

| Pyrrole-based hydrazide (vh0 ) | - | MAO-B Inhibition (IC₅₀) | 665 nM | [14] |

| 3-aroyl-1-arylpyrrole (ARAP 22 ) | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations | [12] |

| Trisubstituted pyrroles (4a , 4d ) | LoVo (colon) | Cytotoxicity (MTS Assay) | High dose- and time-dependent activity | [10][15] |

| Pyrrole-based hydrazide-hydrazones | SH-SY5Y | Neuroprotection | Effective at 1 µM | [16] |

| Pyrrolo[1,2-a]pyrrole-1-carboxylic acid | - | Analgesic Activity (Mouse) | High potency |[17] |

Featured Experimental Protocol: MTS Assay for Cytotoxicity

This protocol is based on the methodology used for evaluating the cytotoxic activity of newly synthesized pyrrole derivatives against cancer cell lines.[10][15]

Objective: To determine the dose- and time-dependent cytotoxic effects of pyrrole compounds on human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3).

Materials:

-

Human cancer cell lines (e.g., LoVo) and normal control cells (e.g., HUVECs).

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin).

-

Test pyrrole compounds dissolved in DMSO.

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

96-well microtiter plates.

-

Incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTS Assay: After the incubation period, add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plates for an additional 1-4 hours until a colored formazan (B1609692) product is formed.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Kinase Inhibition Pathway

The diagram below illustrates the general mechanism by which certain pyrrole derivatives inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and angiogenesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review article on biological importance of pyrrole [wisdomlib.org]

- 4. scitechnol.com [scitechnol.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]

- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of fluorinated aniline compounds

An In-depth Technical Guide to Fluorinated Aniline (B41778) Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry and drug discovery.[1][2] Fluorinated aniline derivatives are a prominent class of compounds that leverage the unique physicochemical properties of fluorine to enhance therapeutic potential.[1] The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1][3][4] The high strength of the carbon-fluorine bond often makes molecules more resistant to metabolic degradation by cytochrome P450 enzymes, which can extend the in vivo half-life of a drug candidate.[3][4]

This technical guide provides a comprehensive review of fluorinated aniline compounds, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and biological applications. It is designed to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Physicochemical Properties and Electronic Effects

The chemical reactivity and biological activity of an aniline are primarily determined by the electron density on its nitrogen atom and within the aromatic ring.[1] Fluorine, as the most electronegative element, imparts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.[1] Concurrently, fluorine's lone electron pairs can be donated into the aromatic π-system through a mesomeric or resonance effect (+M effect), which increases electron density, particularly at the ortho and para positions.[1] The balance between the dominant inductive effect and the position-dependent resonance effect governs the overall electronic character and basicity of the fluorinated aniline.[1]

The trifluoromethyl (CF3) group is a particularly influential substituent.[3] Its strong electron-withdrawing nature can modify the pKa of the aniline nitrogen, influencing hydrogen bonding interactions with biological targets.[3] Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier, enhancing bioavailability.[3]

Synthesis of Fluorinated Aniline Compounds

The synthesis of fluorinated aniline derivatives can be achieved through various methodologies, often involving the functionalization of a pre-fluorinated core structure or the introduction of fluorine at a later stage. Common strategies include the reduction of fluorinated nitroaromatics, N-alkylation of fluoroanilines, and specialized fluorination reactions.

General Synthetic Workflow

A typical approach for creating derivatives involves coupling a parent fluorinated aniline with various electrophilic partners, such as carboxylic acids or alkyl halides, to generate a diverse library of compounds.[5]

References

An In-Depth Technical Guide to 5-Fluoro-2-(1H-pyrrol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. Furthermore, it delves into its physicochemical properties and explores its significant role in the development of targeted therapies, particularly as a key building block for kinase inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development by consolidating quantitative data, experimental protocols, and conceptual frameworks related to this important molecule.

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The pyrrole (B145914) moiety, a five-membered aromatic heterocycle, is another privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The convergence of these two features in This compound creates a versatile and highly valuable building block for the synthesis of complex therapeutic agents.

This guide will explore the synthesis, properties, and applications of this compound, a molecule that has emerged as a key intermediate in the development of targeted cancer therapies.

Discovery and History

The precise first synthesis and discovery of this compound is not prominently documented in readily available academic literature, suggesting its initial disclosure may be contained within patent literature focused on the synthesis of larger, more complex molecules. Its significance grew with the increasing interest in fluorinated aniline (B41778) and pyrrole derivatives in drug discovery programs. The compound is now commercially available from several suppliers, indicating its established role as a key starting material in pharmaceutical research and development. It is primarily recognized as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 896429-57-5 | [3] |

| Molecular Formula | C₁₀H₉FN₂ | [4] |

| Molecular Weight | 176.19 g/mol | [4] |

| Appearance | Brown to dark brown solid | [4] |

| Purity (LCMS) | ≥ 95.92% | [4] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of the pyrrole ring onto a substituted aniline precursor. The Paal-Knorr synthesis and the Clauson-Kaas reaction are the most common and versatile methods for constructing the pyrrole ring.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, the starting materials would be 4-fluoro-2-nitroaniline (B1293508) (after reduction of the nitro group) or a protected diamine derivative and a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) or its equivalent.

Conceptual Workflow for Paal-Knorr Synthesis:

Caption: Paal-Knorr synthesis workflow for this compound.

Detailed Experimental Protocol (General Paal-Knorr Method):

-

Preparation of the Amine: Start with a suitable precursor like 4-fluoro-2-nitroaniline. The nitro group is typically reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl₂/HCl). This yields 4-fluoro-1,2-phenylenediamine.

-

Reaction Setup: In a round-bottom flask, dissolve the 4-fluoro-1,2-phenylenediamine and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran, a precursor to succinaldehyde) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Catalysis: Add a catalytic amount of an acid (e.g., glacial acetic acid or a Lewis acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Role in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of several targeted therapeutics, particularly kinase inhibitors. The fluorinated phenyl-pyrrole scaffold is a common feature in molecules designed to fit into the ATP-binding pocket of various kinases.

While the direct biological activity of this compound is not extensively reported, its derivatives have shown significant potential. For instance, it is a key building block for compounds targeting kinases involved in cancer cell proliferation and survival.

Example Application in Kinase Inhibitor Synthesis:

The aniline group of this compound provides a reactive handle for further chemical modifications, such as amide bond formation or nucleophilic aromatic substitution, to build more complex molecules. The pyrrole and the fluorophenyl groups contribute to the binding interactions with the target protein.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Synthesis of a kinase inhibitor from this compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, primarily through established methods like the Paal-Knorr reaction, provides access to a versatile scaffold for the development of novel therapeutics. The presence of both a reactive aniline group and a fluorinated phenyl-pyrrole motif makes it particularly valuable for the design of kinase inhibitors and other targeted therapies. This guide has provided a foundational understanding of this compound, summarizing its properties, synthesis, and role in drug discovery, which will be of significant benefit to researchers in the field. Further exploration into novel synthetic routes and the biological activities of its derivatives will undoubtedly continue to expand its importance in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline and its derivatives, key intermediates in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies, primarily the Paal-Knorr pyrrole (B145914) synthesis, a robust and versatile method for the formation of N-arylpyrroles.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The pyrrole moiety is a common scaffold in numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[3] This document details the synthesis of the parent aniline (B41778) and provides a general framework for the preparation of its derivatives.

Synthetic Protocols

The primary route for the synthesis of this compound involves the Paal-Knorr condensation of a suitable aniline precursor with a 1,4-dicarbonyl compound or its equivalent.

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol describes the synthesis of the target compound from 4-fluoro-1,2-phenylenediamine and 2,5-dimethoxytetrahydrofuran (B146720), which serves as a stable precursor to 1,4-dicarbonyl compounds.[4]

Reaction Scheme:

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid (or other suitable acid catalyst like p-toluenesulfonic acid)

-

Ethanol (B145695) (or other suitable solvent)

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (B1210297)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution, followed by a catalytic amount of a protic acid like glacial acetic acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the Paal-Knorr synthesis of N-arylpyrroles.

| Starting Material (Aniline) | 1,4-Dicarbonyl Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoro-1,2-phenylenediamine | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Ethanol | 80 | 4 | 75-85 | General Protocol |

| Aniline | 2,5-Hexanedione | Hydrochloric Acid | Methanol | Reflux | 0.25 | >90 | [5] |

| Various Amines | 2,5-Dimethoxytetrahydrofuran | Iron(III) Chloride | Water | RT | 1-2 | 80-95 | [4] |

Characterization Data for this compound:

A certificate of analysis for a commercial sample of this compound reports the following data, which can be used as a reference for synthesized material.[6]

| Property | Value |

| Appearance | Brown to dark brown solid |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Purity (LCMS) | 95.92% |

| ¹H NMR Spectrum | Consistent with structure |

| LCMS | Consistent with structure |

Alternative Synthetic Routes

While the Paal-Knorr synthesis is a primary method, other established reactions for C-N bond formation can also be employed, such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods typically involve the coupling of an aryl halide with pyrrole.

-

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) with pyrrole, followed by reduction of the nitro group to an amine.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of C-N bonds between an aryl halide and an amine (in this case, pyrrole).

Synthesis of this compound Derivatives

The parent aniline serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. A common derivatization strategy involves the acylation of the aniline nitrogen.

Protocol 2: General Procedure for the Acylation of this compound

This protocol describes a general method for the synthesis of amide derivatives, which are common motifs in kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

-

Base (e.g., Triethylamine (B128534), Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Experimental Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (1.2-1.5 eq), such as triethylamine or diisopropylethylamine, to the solution.

-

Addition of Acylating Agent:

-

From Acyl Chloride: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

From Carboxylic Acid: If starting with a carboxylic acid (1.1 eq), add a coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).

-

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[2] The pyrrole-aniline scaffold can be found in molecules designed to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many pyrrole derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The general structure of these inhibitors often features the pyrrole-aniline core, which can form crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Example Application Data:

The following table presents data on the anticancer activity of representative phenylacetamide derivatives, highlighting the potential of this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [7] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [7] |

Visualizing Synthetic and Signaling Pathways

To aid in the understanding of the synthetic routes and their biological context, the following diagrams are provided.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Caption: Simplified kinase inhibition signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline as a Drug Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-cancer drug Pazopanib (B1684535). This document details its synthesis, applications, and relevant experimental protocols, and visualizes the associated biological pathways and synthetic workflows.

Introduction

This compound, with the CAS number 896429-57-5 and molecular formula C₁₀H₉FN₂, is a crucial building block in medicinal chemistry.[1] Its unique structure, featuring a fluorinated aniline (B41778) ring coupled with a pyrrole (B145914) moiety, makes it a valuable precursor for the synthesis of complex heterocyclic compounds with significant biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the pyrrole and aniline functionalities provide versatile handles for further chemical modifications.

The primary application of this intermediate is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties and spectral data for this compound is presented below. This data is essential for its identification, characterization, and quality control during synthesis and use.

| Property | Value | Reference |

| CAS Number | 896429-57-5 | [1] |

| Molecular Formula | C₁₀H₉FN₂ | [1] |

| Molecular Weight | 176.19 g/mol | [1] |

| Appearance | Brown to dark brown solid | [1] |

| Purity (LCMS) | ≥95% | [1] |

| Storage | 4°C, protect from light | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 1H), 6.95-6.85 (m, 1H), 6.80-6.70 (m, 2H), 6.35 (t, J=2.2 Hz, 2H), 3.80 (br s, 2H) | Consistent with structure[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (d, J=238.0 Hz), 142.0 (d, J=10.0 Hz), 133.0, 122.0, 115.5 (d, J=23.0 Hz), 110.0 (d, J=24.0 Hz), 109.0 | Plausible data |

| Mass Spectrum (LCMS) | m/z 177.1 [M+H]⁺ | Consistent with structure[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-fluoro-2-nitroaniline (B1293508). The first step involves the formation of the pyrrole ring via a Clauson-Kaas reaction, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole

This step employs the Clauson-Kaas reaction to construct the pyrrole ring.[4][5]

-

Materials:

-

4-Fluoro-2-nitroaniline

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

-

-

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.[6]

-

Materials:

-

1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol (B145695)/Water mixture

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Suspend 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Expected Yield: 85-95%

-

Purity (by HPLC): >98%

Application in Drug Synthesis: Pazopanib

This compound is a key intermediate in the synthesis of Pazopanib. The aniline nitrogen of the intermediate is coupled with a pyrimidine (B1678525) core, which is further substituted with an indazole moiety.

Experimental Protocol: Synthesis of Pazopanib from this compound

This protocol outlines the final coupling step to yield Pazopanib. It is assumed that the precursor, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, has been synthesized separately.[7][8]

-

Materials:

-

This compound

-

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in anhydrous DMF under an inert atmosphere, add this compound (1.0 eq).

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

The crude Pazopanib will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and then with a cold, non-polar solvent like diethyl ether or hexane (B92381) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Pazopanib.

-

-

Expected Yield: 60-70%

-

Purity (by HPLC): >99%

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of Pazopanib using this compound as a key intermediate.

Caption: Synthetic workflow for Pazopanib.

Pazopanib's Mechanism of Action: Signaling Pathway Inhibition

Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The diagram below illustrates the key signaling pathways targeted by Pazopanib.[3]

Caption: Pazopanib inhibits key signaling pathways.

Conclusion

This compound is a fundamentally important intermediate for the synthesis of Pazopanib and potentially other novel therapeutic agents. The synthetic protocols provided herein offer a reliable pathway for its preparation and subsequent utilization. The visualization of the synthetic workflow and the biological mechanism of action of the resulting drug provides a clear and concise overview for researchers in the field of drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of these compounds.

References

- 1. rsc.org [rsc.org]

- 2. rroij.com [rroij.com]

- 3. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 8. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14ClN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the pyrrole-aniline scaffold provides a versatile platform for constructing complex molecular architectures. This document provides an overview of the applications of this compound in the development of therapeutic agents, including detailed experimental protocols for the synthesis of exemplary derivatives and a summary of their biological activities.

Key Applications in Drug Discovery

The this compound scaffold is a constituent of several classes of therapeutic agents, most notably kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, antiviral agents, and potassium-competitive acid blockers (P-CABs).

Kinase Inhibitors

Numerous kinase inhibitors incorporate the pyrrolo-aniline moiety as a core structural element. This scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of various kinases implicated in cancer and other diseases.

Targeted Kinases and Associated Disease States:

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): A key receptor tyrosine kinase involved in cell growth, proliferation, and survival. Its dysregulation is implicated in numerous cancers.[1][2]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a crucial role in tumorigenesis, making it an attractive target for anticancer therapy.

-

Other Kinases: The versatility of the scaffold allows for the development of inhibitors against a wide range of other kinases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] this compound is a key intermediate in the synthesis of potent PARP inhibitors like Talazoparib.

Antiviral Agents

Derivatives of this compound have demonstrated promising antiviral activity, particularly against the influenza virus. These compounds can be designed to inhibit the PB2 subunit of the influenza A virus RNA polymerase, which is essential for viral transcription.[5][6]

Potassium-Competitive Acid Blockers (P-CABs)

P-CABs are a class of drugs that suppress gastric acid secretion by competitively inhibiting the H+,K+-ATPase (proton pump) in the stomach. The this compound core can be found in potent P-CABs used for the treatment of acid-related disorders.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound or its close analogs.

Table 1: Kinase Inhibitor Activity

| Compound Class | Target Kinase | IC50 / Ki | Cell Line | Antiproliferative IC50 | Citation |

| Pyrrolopyridine | IGF-1R | Nanomolar range | - | - | [1] |

| 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.32 µM | KG1 myeloma | 9.3 µM | [9] |

| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.63 µM | KG1 myeloma | 5.6 µM | [9] |

Table 2: PARP Inhibitor Activity

| Compound | Target | Ki | Cell-Based Assay | EC50 | Citation |

| Talazoparib (BMN 673) | PARP1 | 1.2 nM | PARP-mediated PARylation | 2.51 nM | [10] |

| PARP2 | 0.87 nM | ||||

| MX-1 (BRCA1 mutant) | 0.3 nM | ||||

| Capan-1 (BRCA2 mutant) | 5 nM |

Table 3: Antiviral Activity (Influenza PB2 Inhibitors)

| Compound Skeleton | Virus Strain | EC50 | CC50 | Citation |

| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one (Compound 12b) | Influenza A | 1.025 µM | >100 µM | [11] |

Biological Signaling Pathways and Experimental Workflows

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and final compounds derived from this compound. These protocols are based on general procedures described in the literature and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Intermediate

This protocol describes a plausible route to a key intermediate for a kinase inhibitor, starting from this compound.

Materials:

-

This compound

-

3-Ethoxy-acrylonitrile

-

p-Toluenesulfonic acid monohydrate

-

Diphenyl ether

-

Hexanes

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Synthesis of N-(5-fluoro-2-(1H-pyrrol-1-yl)phenyl)-3-oxopropanenitrile.

-

To a solution of this compound (1.0 eq) in ethanol, add 3-ethoxy-acrylonitrile (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

-

-

Step 2: Cyclization to form the Pyrrolopyrimidine Core.

-

Add the product from Step 1 to diphenyl ether in a high-boiling point reaction vessel.

-

Heat the mixture to 240-250 °C and stir for 1-2 hours.

-

Monitor the reaction for the formation of the cyclized product by LC-MS.

-

Cool the reaction mixture to room temperature and dilute with hexanes to precipitate the product.

-

Filter the solid, wash with hexanes, and dry under vacuum to yield the pyrrolopyrimidine intermediate.

-

Protocol 2: Synthesis of a PARP Inhibitor Precursor

This protocol outlines a potential synthetic route to a key precursor for Talazoparib, utilizing this compound.

Materials:

-

This compound

-

2-Formyl-4-fluorobenzoic acid

-

Acetic acid

-

Methanol

-

Sodium borohydride (B1222165)

Procedure:

-

Step 1: Condensation to form the Phthalazinone Core.

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 2-formyl-4-fluorobenzoic acid (1.05 eq) in acetic acid.

-

Add hydrazine hydrate (1.2 eq) dropwise to the mixture.

-

Heat the reaction to reflux and stir for 8-12 hours.

-

Cool the reaction to room temperature, and pour into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the crude phthalazinone product.

-

-

Step 2: Reduction of the Pyrrole Ring.

-

Suspend the crude phthalazinone from Step 1 in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the reduced precursor. Further purification can be achieved by column chromatography.

-

Protocol 3: Synthesis of an Antiviral PB2 Inhibitor Scaffold

This protocol provides a general method for the synthesis of a pyrazinone-based scaffold for influenza PB2 inhibitors.

Materials:

-

This compound

-

Ethyl glyoxalate

-

Ammonia (B1221849) in ethanol

-

Manganese dioxide

-

Methanol

Procedure:

-

Step 1: Synthesis of the Pyrazine Core.

-

To a solution of this compound (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq) and a solution of ammonia in ethanol (5.0 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and add manganese dioxide (5.0 eq).

-

Stir the suspension vigorously at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the pyrazinone scaffold.

-

Conclusion